N1-(4-chloro-2-nitrophenyl)-N3,N3-dimethylpropane-1,3-diamine
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Overview
Description
N1-(4-chloro-2-nitrophenyl)-N3,N3-dimethylpropane-1,3-diamine is an organic compound characterized by the presence of a chloro-nitroaniline group attached to a propyl chain, which is further connected to a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-chloro-2-nitrophenyl)-N3,N3-dimethylpropane-1,3-diamine typically involves the reaction of 4-chloro-2-nitroaniline with a suitable propylating agent, followed by the introduction of the dimethylamine group. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. For example, the slow evaporation method at 40°C has been used to grow related compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N1-(4-chloro-2-nitrophenyl)-N3,N3-dimethylpropane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The dimethylamine group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas or metal hydrides for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
N1-(4-chloro-2-nitrophenyl)-N3,N3-dimethylpropane-1,3-diamine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(4-chloro-2-nitrophenyl)-N3,N3-dimethylpropane-1,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and molecular targets depend on the context of its application. For example, in biological systems, it may interact with proteins or nucleic acids, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-[3-(N-(2-chloro-1-oxoethyl)-4-nitroanilino)propyl]-2,2,2-trifluoroacetamide
- 3-(4-chloro-2-nitroanilino)-propionic acid
Uniqueness
N1-(4-chloro-2-nitrophenyl)-N3,N3-dimethylpropane-1,3-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C11H16ClN3O2 |
---|---|
Molecular Weight |
257.72g/mol |
IUPAC Name |
N-(4-chloro-2-nitrophenyl)-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C11H16ClN3O2/c1-14(2)7-3-6-13-10-5-4-9(12)8-11(10)15(16)17/h4-5,8,13H,3,6-7H2,1-2H3 |
InChI Key |
LWAPYRYXPLBIEM-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Canonical SMILES |
CN(C)CCCNC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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